molecular formula C20H16BrN3O6S2 B11420561 Methyl 4-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate

Methyl 4-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B11420561
M. Wt: 538.4 g/mol
InChI Key: DKNSZWJMAGGXII-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a pyrimidine ring, a bromobenzenesulfonyl group, and a benzoate ester, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and urea under acidic conditions.

    Introduction of the Bromobenzenesulfonyl Group: This step involves the sulfonylation of the pyrimidine ring using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the sulfonylated pyrimidine.

    Acetamido Linkage Formation: The acetamido group is formed by reacting the sulfanyl compound with acetic anhydride.

    Esterification: Finally, the benzoate ester is formed through an esterification reaction between the acetamido compound and methyl 4-hydroxybenzoate in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound’s ability to interact with proteins and enzymes makes it a potential candidate for drug development. It can be used in the study of enzyme inhibition and receptor binding.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 4-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromobenzenesulfonyl group can form strong interactions with active sites, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: A simpler compound with a bromine atom and a benzoate ester, lacking the pyrimidine and sulfonyl groups.

    Methyl 2-(4-bromobenzenesulfonyl)acetate: Contains the bromobenzenesulfonyl group but lacks the pyrimidine ring and the acetamido linkage.

    Methyl 4-(2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The uniqueness of Methyl 4-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate lies in its combination of functional groups, which provides a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H16BrN3O6S2

Molecular Weight

538.4 g/mol

IUPAC Name

methyl 4-[[2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C20H16BrN3O6S2/c1-30-19(27)12-2-6-14(7-3-12)23-17(25)11-31-20-22-10-16(18(26)24-20)32(28,29)15-8-4-13(21)5-9-15/h2-10H,11H2,1H3,(H,23,25)(H,22,24,26)

InChI Key

DKNSZWJMAGGXII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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